molecular formula C20H24F3N5O5S B396252 ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE

ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE

Cat. No.: B396252
M. Wt: 503.5g/mol
InChI Key: KLUIQDRJVHIQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound that features a trifluoromethyl group, a pyrimidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-ylsulfamoyl intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or disruption of receptor-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is unique due to its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H24F3N5O5S

Molecular Weight

503.5g/mol

IUPAC Name

ethyl 2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C20H24F3N5O5S/c1-5-16(29)27-19(20(21,22)23,17(30)33-6-2)26-14-7-9-15(10-8-14)34(31,32)28-18-24-12(3)11-13(4)25-18/h7-11,26H,5-6H2,1-4H3,(H,27,29)(H,24,25,28)

InChI Key

KLUIQDRJVHIQPX-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

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